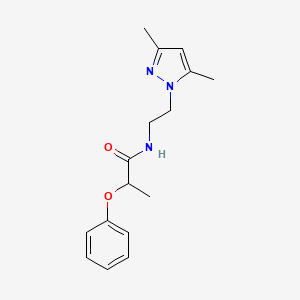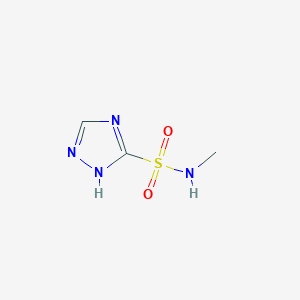![molecular formula C26H24N6O3S B2534218 4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 953220-33-2](/img/structure/B2534218.png)
4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a triazolopyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of similar compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . An efficient synthesis of 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines derivatives was reported by heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in presence of potassium carbonate for 2 h, and subsequently with p-TsOH .Scientific Research Applications
Antiviral and Anticancer Potential
- Studies on [1,2,4]triazolo[4,3-b]pyridazine derivatives have shown promising antiviral and anticancer activities. For instance, compounds with modifications in the triazolopyridazine core have demonstrated moderate to fairly high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998). This suggests that structural analogs, potentially including the specified compound, could be explored for their therapeutic efficacy against viral infections and cancer.
Antimicrobial Properties
- The antimicrobial activity of [1,2,4]triazolo[4,3-a]pyridines and their derivatives has been extensively studied, revealing potent antibacterial and antifungal properties. For example, a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines exhibited significant antimicrobial activity, suggesting that similar compounds could also possess such properties (Prakash et al., 2011).
Enzyme Inhibition for Therapeutic Applications
- Research into sulfonamides incorporating [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties has shown them to be effective inhibitors of human carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, edema, and certain types of cancer (Alafeefy et al., 2015). This indicates that targeting specific enzymes or receptors can be a viable strategy for designing new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling and are often associated with cancer when dysregulated .
Mode of Action
Similar compounds have been shown to inhibit their target kinases, preventing them from initiating a cascade of signals that lead to cell proliferation . This inhibition is often achieved by the compound binding to the active site of the kinase, preventing it from interacting with its usual substrates .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases would likely impact pathways related to cell growth and angiogenesis . The downstream effects of this could include reduced tumor growth and metastasis in cancerous cells .
Result of Action
Similar compounds have been shown to inhibit the growth of various cancer cell lines in vitro . This suggests that the compound could potentially have antiproliferative effects.
properties
IUPAC Name |
4-butoxy-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3S/c1-2-3-16-35-22-9-11-23(12-10-22)36(33,34)31-21-8-4-6-19(17-21)24-13-14-25-28-29-26(32(25)30-24)20-7-5-15-27-18-20/h4-15,17-18,31H,2-3,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUHFFCYOJHTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)

![Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2534147.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2534150.png)
![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2534152.png)

![2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B2534154.png)
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534155.png)
![tert-butyl N-{3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl}carbamate](/img/structure/B2534157.png)